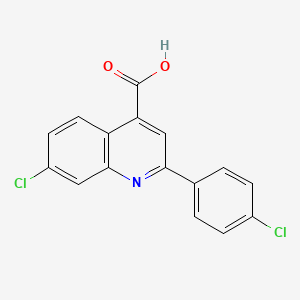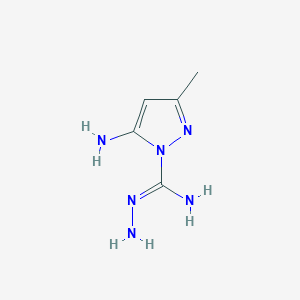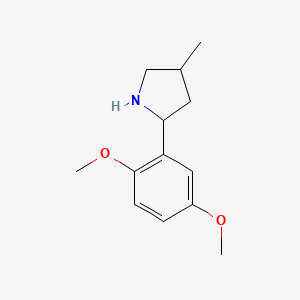![molecular formula C11H15N3 B12893848 2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile CAS No. 89730-95-0](/img/structure/B12893848.png)
2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile is a chemical compound with a unique structure that includes a pyrrole ring and a succinonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile typically involves the reaction of 3,3-dimethyl-3,4-dihydro-2H-pyrrole with succinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism by which 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-3,4-dihydro-2H-pyrrole
- Succinonitrile
- 2-(3-Pyridyl)-1-pyrroline
Uniqueness
What sets 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile apart from similar compounds is its unique combination of a pyrrole ring and a succinonitrile group
Propiedades
Número CAS |
89730-95-0 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
2-[(3,3-dimethyl-2,4-dihydropyrrol-5-yl)methyl]butanedinitrile |
InChI |
InChI=1S/C11H15N3/c1-11(2)6-10(14-8-11)5-9(7-13)3-4-12/h9H,3,5-6,8H2,1-2H3 |
Clave InChI |
LXZYEUHIKIPALQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NC1)CC(CC#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)

![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)

![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)

![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
